molecular formula C7H4F4O B1362263 5-Fluoro-2-(trifluoromethyl)phenol CAS No. 243459-91-8

5-Fluoro-2-(trifluoromethyl)phenol

Cat. No.: B1362263
CAS No.: 243459-91-8
M. Wt: 180.1 g/mol
InChI Key: QWLZSSYHAJSEHU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F4O. It is a fluorinated phenol derivative, characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 2-(trifluoromethyl)phenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent over-fluorination and to achieve high selectivity.

Industrial Production Methods

Industrial production of 5-Fluoro-2-(trifluoromethyl)phenol may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems and advanced fluorinating reagents can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(trifluoromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of a fluorine atom and a trifluoromethyl group on the phenol ring can significantly alter the compound’s reactivity, stability, and biological activity compared to other fluorinated phenols .

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLZSSYHAJSEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379228
Record name 5-Fluoro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243459-91-8
Record name 5-Fluoro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243459-91-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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